BenchChemオンラインストアへようこそ!

1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane

Lipophilicity Physicochemical Properties Drug-likeness

This 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane is a crucial building block for SAR studies targeting sigma and mu opioid receptors. The para-bromo substituent provides an optimal balance of stability and reactivity for cross-coupling reactions, enabling rapid library generation. Unlike chloro, fluoro, or unsubstituted analogs, the bromo compound offers distinct physicochemical properties essential for optimizing blood-brain barrier penetration and metabolic stability. Purchase this exact compound to de-risk new chemical entity development and generate novel intellectual property.

Molecular Formula C11H12BrN
Molecular Weight 238.12 g/mol
CAS No. 86215-40-9
Cat. No. B3057905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane
CAS86215-40-9
Molecular FormulaC11H12BrN
Molecular Weight238.12 g/mol
Structural Identifiers
SMILESC1C2C1(CNC2)C3=CC=C(C=C3)Br
InChIInChI=1S/C11H12BrN/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11/h1-4,9,13H,5-7H2
InChIKeyKHJRUTSPEDPIBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane (CAS 86215-40-9): Structural and Physicochemical Profile for Targeted Procurement


1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane is a conformationally restricted 1-aryl-3-azabicyclo[3.1.0]hexane derivative, featuring a para-bromophenyl substituent on a rigid azabicyclic core . This compound class has been investigated as ligands for sigma receptors [1], mu opioid receptors [2], and as non-narcotic analgesic agents [3]. The presence of the bromine atom at the para-position distinguishes it from other halogenated or unsubstituted analogs, imparting distinct physicochemical properties and enabling unique synthetic derivatization pathways .

Why 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane Cannot Be Replaced by Common In-Class Analogs


Substitution of 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane with a different 1-aryl-3-azabicyclo[3.1.0]hexane analog is not functionally equivalent due to significant differences in molecular weight, lipophilicity, and steric/electronic properties imparted by the para-bromo substituent. These differences directly impact biological target engagement [1], metabolic stability [2], and synthetic utility in downstream cross-coupling reactions . For example, the bromine atom serves as a critical synthetic handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the generation of diverse analog libraries that are inaccessible using the chloro, fluoro, or unsubstituted phenyl counterparts . Such functional divergence necessitates the specific procurement of this compound for structure-activity relationship (SAR) studies and medicinal chemistry campaigns where the bromophenyl motif is a core requirement.

Quantitative Differentiation: Evidence-Based Comparison of 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane Against Key Analogs


Enhanced Lipophilicity (cLogP) and Molecular Weight Relative to Unsubstituted and Chloro Analogs

The 4-bromophenyl substituent confers a substantial increase in lipophilicity compared to the unsubstituted phenyl or 4-chlorophenyl analogs. This is a critical parameter for blood-brain barrier penetration and target engagement in CNS drug discovery. The molecular weight (MW) of 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane is 238.12 g/mol, while the 4-chloro analog (CAS 67644-29-5) has a MW of 193.67 g/mol, and the unsubstituted phenyl analog (CAS 66504-55-0) has a MW of 159.23 g/mol. The increase in both MW and cLogP directly influences pharmacokinetic properties and receptor-binding thermodynamics.

Lipophilicity Physicochemical Properties Drug-likeness

Synthetic Utility: Enables Cross-Coupling Derivatization Pathways Inaccessible to Non-Brominated Analogs

The para-bromo substituent functions as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings. This enables the facile synthesis of diverse biaryl and arylamine derivatives, which is a capability not shared by the unsubstituted phenyl, 4-fluorophenyl, or 4-methylphenyl analogs. [1] The 4-chlorophenyl analog exhibits significantly lower reactivity in similar cross-coupling reactions due to the strength of the C-Cl bond, often requiring harsher conditions or specialized catalysts. [2]

Cross-coupling Synthetic Handle Library Synthesis

Impact of Para-Substitution on Sigma Receptor Binding Affinity

Structure-activity relationship (SAR) studies on 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives demonstrate that substitution on the phenyl ring, particularly at the para-position, can modulate affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. [1] While direct binding data for the 4-bromophenyl analog is not available in the public domain, data for closely related analogs show that para-substitution with a methyl group (compound 2b) can yield sub-nanomolar affinity at the μ-opioid receptor. [2] The sigma receptor paper further demonstrates that para-substitution influences σ1/σ2 selectivity, with the unsubstituted phenyl derivative (compound 12) showing a Ki of 12 nM for σ1 and 24 nM for σ2, while N-phenethyl substitution (compound 18) yields a Ki of 191 nM for σ1 and 103 nM for σ2. [1] The bromine atom's size and electronegativity are expected to produce a distinct binding profile compared to methyl, chloro, or unsubstituted analogs.

Sigma Receptor Binding Affinity SAR

Distinct Pharmacological Profile: Differentiated from Clinical Candidate Bicifadine

Bicifadine (1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane) is a well-characterized non-narcotic analgesic that progressed to clinical trials. [1] The 4-bromophenyl analog is structurally distinct and is not expected to have an identical pharmacological profile. Bicifadine's analgesic activity is strictly dependent on the (+)-enantiomer (1R,5S configuration) [2], and the replacement of the methyl group with a bromine atom introduces significant changes in steric bulk and electron density, which will likely alter its interaction with monoamine transporters (the primary target of bicifadine). [3] This makes the bromo analog a critical comparator compound for de-risking drug discovery programs and exploring novel intellectual property space around the 1-aryl-3-azabicyclo[3.1.0]hexane scaffold.

Analgesic Non-narcotic CNS Penetration

Strategic Procurement Applications for 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane (CAS 86215-40-9)


Scaffold Diversification via Pd-Catalyzed Cross-Coupling

The para-bromo substituent serves as an ideal synthetic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. This enables the rapid generation of a diverse library of biaryl or arylamine derivatives from a single core scaffold, a critical capability in medicinal chemistry lead optimization. Unlike the chloro, fluoro, or unsubstituted phenyl analogs, the bromo compound offers an optimal balance of stability and reactivity for these transformations. [1]

SAR Probe for Sigma and Opioid Receptor Ligand Discovery

The 3-azabicyclo[3.1.0]hexane core is a privileged scaffold for targeting sigma receptors [2] and mu opioid receptors [3]. The 4-bromophenyl analog is a key tool for structure-activity relationship (SAR) studies aimed at defining the optimal substituent for affinity, selectivity, and functional activity at these CNS targets. Its distinct physicochemical properties (higher MW and cLogP) relative to methyl or chloro analogs make it valuable for optimizing blood-brain barrier penetration and metabolic stability.

Comparator for Analgesic and CNS Drug Discovery Programs

As a close structural analog of the clinical candidate bicifadine, this compound is essential for comparative pharmacological profiling. It serves as a direct comparator to delineate the contribution of the para-substituent to transporter inhibition, in vivo analgesic efficacy, and potential side effect profiles. [4] Its use in head-to-head studies with bicifadine and other 1-aryl analogs supports the de-risking of new chemical entities and the generation of novel intellectual property. [5]

Quote Request

Request a Quote for 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.